Cribrarione C
Description
Cribrarione C is a novel naphthoquinone pigment isolated from the slime mold Cribraria meylanii by Shintani et al. in 2009 . This compound is characterized by a naphthoquinone backbone with unique substituents, though its exact structure remains to be fully elucidated. Its discovery underscores the untapped chemical diversity of slime molds, particularly within the Cribraria genus .
Properties
Molecular Formula |
C10H6O6 |
|---|---|
Molecular Weight |
222.15 g/mol |
IUPAC Name |
4,5,6,7-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O6/c11-4-2-6(13)8(14)3-1-5(12)9(15)10(16)7(3)4/h1-2,11-12,15-16H |
InChI Key |
NOSOVUIKQSBANI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C(=CC(=O)C2=O)O |
Synonyms |
2,5,6,7-tetrahydroxy-1,4-naphthoquinone cribrarione C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Cribrarione C shares structural and functional similarities with other naphthoquinone pigments isolated from slime molds. Below is a comparative analysis of its properties alongside key analogs:
Table 1: Comparative Analysis of this compound and Related Naphthoquinones
Structural Comparison
- Core Structure: All listed compounds share a naphthoquinone backbone, but substituent groups vary significantly. For example, Cribrarione A contains halogenated side chains, while Cribrarione B features hydroxyl and methyl groups . These modifications influence solubility, stability, and interaction with biological targets.
- Glycosylation : Fuligocandin B is glycosylated, enhancing its bioavailability and enabling TRAIL sensitization in cancer cells . This compound lacks reported glycosylation, suggesting differences in mechanism of action.
- Saturation: Dihydrolindbladiones are dihydro derivatives, which may reduce redox activity compared to fully unsaturated naphthoquinones like this compound .
Functional Comparison
- Antimicrobial Activity: Cribrarione A and B exhibit direct antimicrobial effects, likely due to their ability to disrupt microbial membranes or inhibit enzymes via quinone-mediated redox cycling .
- This highlights the role of glycosylation in modulating immune pathways .
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